REACTION_CXSMILES
|
[CH3:1][C:2]1[C:13]([O:14]C2CCCCO2)=[CH:12][C:5]2[CH:6]=[C:7]([C:9](=[O:11])[CH3:10])[O:8][C:4]=2[C:3]=1[CH3:21].[Br:22]Br>C(Cl)(Cl)Cl>[Br:22][C:6]1[C:5]2[CH:12]=[C:13]([OH:14])[C:2]([CH3:1])=[C:3]([CH3:21])[C:4]=2[O:8][C:7]=1[C:9](=[O:11])[CH3:10]
|
Name
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1-[6,7-dimethyl-5-(tetrahydro-pyran-2-yloxy)-benzofuran-2-yl]-ethanone
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=C(C=C(O2)C(C)=O)C=C1OC1OCCCC1)C
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Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column
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Type
|
WASH
|
Details
|
eluting with 10% hexane in DCM
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC2=C1C=C(C(=C2C)C)O)C(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |